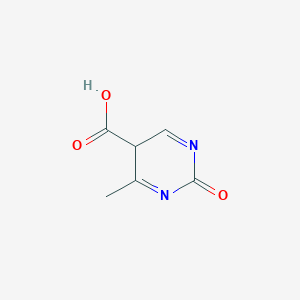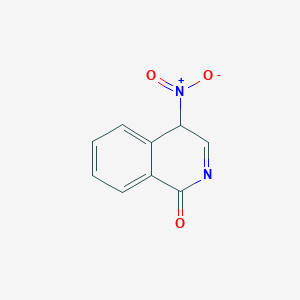
4-nitro-4H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-4H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1-ones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-4H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of arynes and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods
Industrial production of isoquinolin-1-one derivatives typically involves large-scale reactions using robust and efficient catalytic systems. The use of metal catalysts, such as palladium or copper, is common due to their ability to promote high-yield reactions under mild conditions .
化学反应分析
Types of Reactions
4-nitro-4H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-substituted isoquinolinones, while reduction can produce amino-substituted isoquinolinones .
科学研究应用
4-nitro-4H-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 4-nitro-4H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-amino-4H-isoquinolin-1-one: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and biological activity.
4-bromo-4H-isoquinolin-1-one: This compound contains a bromine atom, making it useful for further functionalization through halogenation reactions.
Uniqueness
4-nitro-4H-isoquinolin-1-one is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in redox chemistry and as a precursor for synthesizing other functionalized isoquinolinones .
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-nitro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5,8H |
InChI 键 |
BQKGIDIYVWFSNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


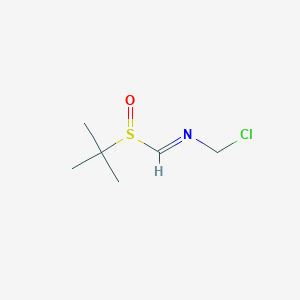
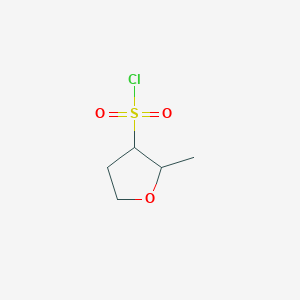
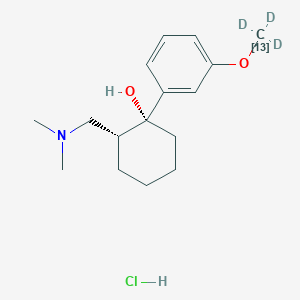
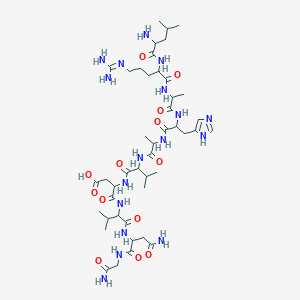
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
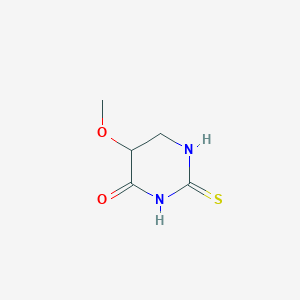
![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
